molecular formula C19H23F3N4O B7528395 N-butyl-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enamide

N-butyl-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enamide

Cat. No.: B7528395
M. Wt: 380.4 g/mol
InChI Key: WBHZTQFVBDOZFT-PFONDFGASA-N
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Description

N-butyl-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a trifluoromethyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Addition of the cyano group: This can be done using cyanation reactions, often employing reagents like sodium cyanide or potassium cyanide.

    Formation of the prop-2-enamide moiety: This step involves the reaction of the intermediate compounds with acrylamide derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-butyl-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound is explored for its use in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-butyl-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its potential as a pharmaceutical agent compared to similar compounds without the trifluoromethyl group.

Properties

IUPAC Name

(Z)-N-butyl-2-cyano-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N4O/c1-2-3-7-24-18(27)15(13-23)14-25-8-10-26(11-9-25)17-6-4-5-16(12-17)19(20,21)22/h4-6,12,14H,2-3,7-11H2,1H3,(H,24,27)/b15-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHZTQFVBDOZFT-PFONDFGASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C\N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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